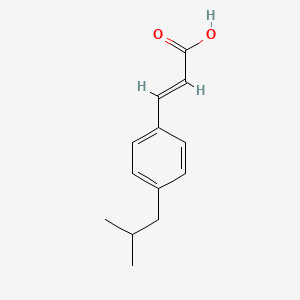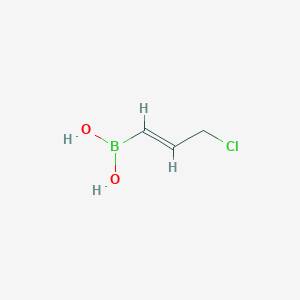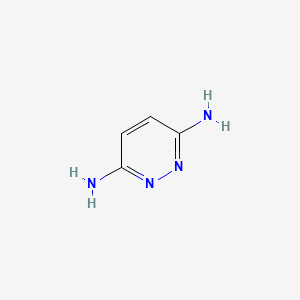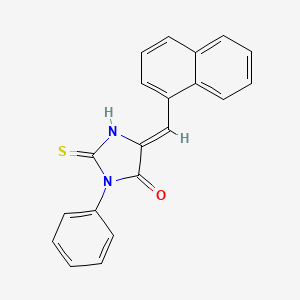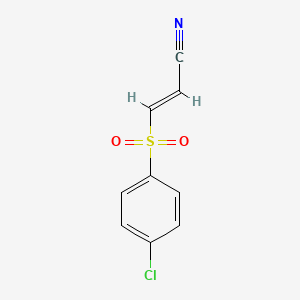
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a sulfonyl group attached to a 4-chlorophenyl group and an acrylonitrile group. The presence of the sulfonyl group suggests that the compound might have some interesting chemical properties, such as the ability to act as a leaving group in certain reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar sulfonyl group attached to a phenyl ring, with the acrylonitrile group extending from the sulfonyl group. The presence of the nitrile and sulfonyl groups could result in interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitrile and sulfonyl groups in this compound could influence its polarity, solubility, and reactivity .Scientific Research Applications
Cancer Therapy and Metastasis Inhibition
One significant application of sulfonyl acrylonitriles, including compounds structurally related to "(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile," is in the field of cancer therapy, particularly targeting cancer metastasis. Research led by Yi Shen et al. (2015) focused on designing and synthesizing a series of sulfonyl acrylonitrile analogues to enhance efficacy and pharmaceutical properties for inhibiting cancer spread. These compounds, due to their pro-apoptotic activity, have shown potential as adjuncts to surgical resection in treating intra-abdominal cancers, notably ovarian and pancreatic cancer, in murine models. This study underscores the therapeutic potential of sulfonyl acrylonitriles in managing cancer metastasis (Shen et al., 2015).
Material Science and Polymer Modification
Sulfonated polyacrylonitrile and its derivatives have been extensively studied for various material science applications. For example, chlorination of polyacrylonitrile to produce chlorinated products offers insights into modifying polymer properties for specific industrial applications. Okamoto and Ishizuka (1981) explored this by passing chlorine gas through a solution of polyacrylonitrile, analyzing the reaction products to understand the chemical transformations involved. Such modifications are crucial for developing specialized materials with targeted characteristics (Okamoto & Ishizuka, 1981).
Fuel Cell Technology
Another area of application is in the development of fuel cell technology, where sulfonyl acrylonitrile derivatives play a role in synthesizing proton exchange membranes. For instance, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for use in fuel cells. These materials, explored by Mehmet Sankir et al. (2007), exhibit tunable properties such as water uptake, proton conductivity, and methanol permeability, making them suitable for direct methanol fuel cells (DMFC) and hydrogen/air fuel cells. The research highlights the importance of chemical composition in achieving desired membrane properties for efficient fuel cell performance (Sankir et al., 2007).
Biocompatibility and Medical Devices
In medical device manufacturing, the modification of polyethersulfone membranes with sulfonated polyacrylonitrile derivatives to create a heparin-like surface has shown promise in enhancing biocompatibility. Tang et al. (2012) demonstrated that such modified membranes exhibit reduced protein adsorption and platelet adhesion, along with prolonged activated partial thromboplastin time (APTT), suggesting improved compatibility for blood-contacting medical devices. This approach opens new avenues for developing medical materials with enhanced biocompatibility and performance (Tang et al., 2012).
Future Directions
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNFHBBEHWDAK-LREOWRDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile | |
CAS RN |
1012-71-1 |
Source


|
| Record name | 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)
![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)


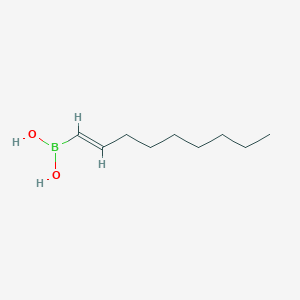
![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)
